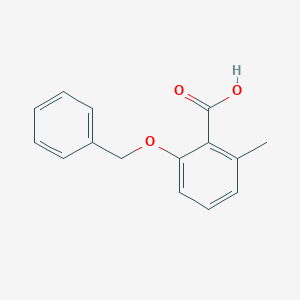

2-(Benzyloxy)-6-methylbenzoic acid

Description

Contextual Significance of Benzyloxy-Substituted Aromatic Carboxylic Acids

Benzyloxy-substituted aromatic carboxylic acids are a class of compounds that hold considerable significance in organic synthesis. The benzyloxy group, which is a benzyl (B1604629) ether, is often employed as a protecting group for hydroxyl functionalities due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, typically through catalytic hydrogenation.

This protective role allows for selective reactions to be carried out on other parts of the molecule without affecting the hydroxyl group. Once the desired transformations are complete, the benzyl group can be removed to reveal the free hydroxyl group, making these compounds valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Research Landscape of Benzoic Acid Derivatives in Advanced Chemical Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the landscape of advanced chemical synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. ontosight.aipreprints.orgresearchgate.net The versatility of the benzoic acid scaffold allows for the introduction of a wide array of functional groups onto the aromatic ring, leading to a diverse range of chemical properties and biological activities. preprints.org

In the pharmaceutical sector, benzoic acid derivatives have been extensively investigated for their potential as therapeutic agents. Research has shown that these compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aipreprints.org For instance, certain benzoic acid derivatives have been designed and synthesized as inhibitors of enzymes like influenza neuraminidase and acetylcholinesterase, the latter being a target in the treatment of Alzheimer's disease. nih.govsci-hub.se The synthesis of novel benzoic acid derivatives is a continuous area of research, with studies focusing on creating compounds that can act on multiple targets simultaneously. nih.govsci-hub.se

In the realm of materials science, multifunctional aromatic carboxylic acids are utilized as building blocks for the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can possess high porosity and stability, making them promising for applications in gas storage and selective sensing. mdpi.com The ongoing research in this area continues to explore new synthetic methodologies, including visible-light photoredox catalysis, to construct complex molecules from simple and abundant carboxylic acids. nih.gov These advanced methods offer milder and more efficient routes to high-value chemical compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPHGWAFDLDYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Benzyloxy 6 Methylbenzoic Acid

Strategies for Benzyl (B1604629) Ether Formation in Benzoic Acid Precursors

The initial and critical phase in the synthesis of 2-(benzyloxy)-6-methylbenzoic acid is the protection of a hydroxyl group as a benzyl ether. This transformation is typically performed on a precursor molecule that will later undergo carboxylation. The selection of the appropriate precursor and alkylation method is paramount for an efficient synthesis.

Alkylation Approaches with Substituted Phenols or Halogenated Toluene (B28343) Derivatives

A common and effective strategy for forming the benzyl ether is the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this approach is applied to a substituted phenol (B47542), which acts as the nucleophile after deprotonation.

A plausible synthetic route commences with a halogenated phenol, such as 2-bromo-6-methylphenol. nih.gov This starting material possesses the required methyl group and a halogen atom that can later be converted into a carboxylic acid function via an organometallic intermediate. The phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then attacks a benzyl halide, typically benzyl bromide or benzyl chloride, in a classic SN2 reaction to yield the corresponding benzyl ether, 1-(benzyloxy)-2-bromo-3-methylbenzene. masterorganicchemistry.comchemscene.com

The reaction between the sodium salt of a phenol and a benzyl halide is a well-established method for creating benzyl ethers. masterorganicchemistry.comrsc.org For instance, a process analogous to the synthesis of a similar compound, 2-benzyloxy-6-chlorotoluene, involves the reaction of 3-chloro-2-methylphenol (B1584042) with benzyl chloride. google.com This highlights the industrial applicability of this reaction type for creating benzyloxy-toluene intermediates.

The efficiency and yield of the Williamson ether synthesis are highly dependent on the reaction conditions. numberanalytics.com The choice of base, solvent, and the stoichiometry of the reactants are critical parameters that require careful optimization. numberanalytics.comnumberanalytics.com

Base Selection: A strong base is required to completely deprotonate the phenol, thus generating the nucleophilic phenoxide. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic hydride ion that deprotonates the alcohol irreversibly. masterorganicchemistry.com Other strong bases like potassium tert-butoxide (KOtBu) are also effective. numberanalytics.com The selection of the base can influence the reaction's success, especially with sensitive substrates.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred for Williamson ether synthesis. numberanalytics.com These solvents are effective at solvating the cation of the base, which in turn enhances the nucleophilicity of the alkoxide anion, leading to faster reaction rates and higher yields. numberanalytics.com

Stoichiometry: The molar ratio of the reactants plays a significant role. Typically, a slight excess of the benzyl halide is used to ensure the complete conversion of the phenoxide. However, the exact stoichiometry may be adjusted based on the reactivity of the specific substrates and the desire to minimize side reactions or simplify purification.

The following table illustrates how reaction conditions can be varied to optimize the yield of a generic Williamson ether synthesis, which is applicable to the synthesis of 1-(benzyloxy)-2-bromo-3-methylbenzene.

| Base | Solvent | Temperature (°C) | Alkylating Agent | Theoretical Yield (%) |

| NaH | DMF | Room Temp | Benzyl Bromide | High |

| K₂CO₃ | Acetone (B3395972) | Reflux | Benzyl Chloride | Moderate to High |

| NaOH | H₂O/Toluene (PTC) | 80-90 | Benzyl Chloride | Moderate to High |

| KOtBu | THF | Room Temp | Benzyl Bromide | High |

This table represents generalized conditions for Williamson ether synthesis and serves as a guideline for optimizing the specific reaction.

Carboxylation Methodologies for Aromatic Precursors

Following the successful formation of the benzyl ether, the next key transformation is the introduction of the carboxylic acid group onto the aromatic ring. One of the most powerful and widely used methods for this purpose is the carboxylation of an organometallic intermediate, particularly a Grignard reagent.

Grignard Reagent Mediated Carboxylation

This methodology involves the conversion of an aryl halide into an arylmagnesium halide (a Grignard reagent), which is then reacted with carbon dioxide. Subsequent acidic workup yields the desired carboxylic acid.

The intermediate, 1-(benzyloxy)-2-bromo-3-methylbenzene, is an ideal substrate for the formation of a Grignard reagent. The aryl-bromine bond is reactive towards magnesium metal, leading to the formation of 2-(benzyloxy)-6-methylphenylmagnesium bromide. This reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. chegg.com The presence of the ether solvent is crucial as it stabilizes the Grignard reagent through coordination.

A patented process for a similar molecule demonstrates the feasibility of this step, where 2-benzyloxy-6-chlorotoluene is reacted with magnesium turnings in THF to form (3-benzyloxy-2-methylphenyl)magnesium chloride. google.comgoogle.com This Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution at a controlled temperature, typically between 0°C and 10°C. google.com The resulting magnesium salt of the carboxylic acid is then hydrolyzed with an aqueous acid to liberate the final product, 3-benzyloxy-2-methylbenzoic acid. google.com This established procedure provides a clear blueprint for the synthesis of this compound from its corresponding halogenated precursor. The commercial availability of similar Grignard reagents, such as 2-benzyloxyphenylmagnesium bromide, further underscores the robustness of this synthetic approach. sigmaaldrich.com

The following table outlines the key parameters for a typical Grignard-mediated carboxylation reaction.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent. |

| Initiation | Iodine crystal, sonication, or 1,2-dibromoethane | To activate the magnesium surface and initiate the reaction. |

| Temperature | Gentle reflux during formation; 0-10°C during carboxylation | To control the rate of reaction and minimize side reactions. |

| CO₂ Source | Dry ice or CO₂ gas | Provides the carboxyl group. |

| Workup | Dilute aqueous acid (e.g., HCl, H₂SO₄) | To protonate the carboxylate salt and yield the carboxylic acid. |

This table provides a general overview of the conditions for Grignard reagent formation and carboxylation.

Carbon Dioxide Insertion and Acidic Workup Procedures

A primary method for the synthesis of benzoic acid derivatives involves the carboxylation of a Grignard reagent. This pathway is applicable to the synthesis of this compound, typically starting from a halogenated precursor. The process involves the formation of an organomagnesium halide (Grignard reagent) which then acts as a potent nucleophile.

The synthesis commences with a suitable halo-aromatic compound, such as 1-(benzyloxy)-2-chloro-3-methylbenzene or 1-(benzyloxy)-2-bromo-3-methylbenzene. This precursor is reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. This reagent is then treated with solid carbon dioxide (dry ice) or bubbled with CO2 gas. google.com The organomagnesium compound attacks the electrophilic carbon of the CO2, forming a magnesium carboxylate salt. Subsequent acidic workup, typically with a strong acid like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. google.commasterorganicchemistry.com A patent for a structurally related compound, 3-benzyloxy-2-methylbenzoic acid, details a similar procedure where (3-benzyloxy-2-methylphenyl)magnesium chloride is formed and then reacted with CO2 gas at a controlled temperature below 10°C. google.com

Table 1: Grignard Reaction and Carboxylation for Benzoic Acid Synthesis

| Step | Description | Reagents & Conditions |

| 1. Grignard Formation | Formation of the organomagnesium reagent from a halo-aromatic precursor. | Precursor: 2-Benzyloxy-6-chlorotoluene; Reagent: Magnesium shavings; Solvent: Tetrahydrofuran (THF). google.com |

| 2. Carboxylation | The Grignard reagent nucleophilically attacks carbon dioxide. | Reagent: CO2 gas; Condition: Temperature maintained below 10°C. google.com |

| 3. Hydrolysis (Workup) | Protonation of the magnesium carboxylate salt to yield the final acid. | Reagents: Water, Hydrochloric acid (10%). google.com |

Alternative Carboxylation Techniques for Substituted Aromatic Systems

Beyond the classical Grignard reaction, several alternative carboxylation methods have been developed for aromatic systems. These techniques are particularly relevant for substrates where Grignard formation may be difficult or incompatible with other functional groups present.

Direct C-H carboxylation has emerged as an atom-economical alternative, avoiding the pre-functionalization required for Grignard synthesis. nih.gov This can be achieved using various catalytic systems. For instance, gold complexes like (IPr)AuOH have been shown to catalyze the direct C-H carboxylation of heterocycles and certain carbocycles with high regioselectivity. nih.gov Rhodium-catalyzed reactions can also carboxylate arenes, with regioselectivity often influenced by the electronic nature of existing substituents. nih.gov

Another established method is the Kolbe-Schmitt reaction, which is traditionally used for the ortho-carboxylation of phenoxides using CO2 under high pressure and temperature. nih.govrsc.org While this method is specific to phenols, it could be integrated into a synthetic sequence starting from a cresol (B1669610) derivative. Additionally, carboxylation of benzene (B151609) derivatives can be promoted by systems like AlCl3/Al, although this can sometimes lead to issues with selectivity and disproportionation in alkylbenzenes. nih.gov Photochemical carboxylation represents another modern approach, proceeding either through electrophilic CO2 insertion or via a CO2 radical-anion under mild conditions. rsc.org

Table 2: Comparison of Alternative Aromatic Carboxylation Methods

| Method | Principle | Typical Conditions | Advantages/Disadvantages |

| Direct C-H Carboxylation | Catalytic activation and carboxylation of a C-H bond. | Metal catalysts (e.g., Au, Rh), CO2. nih.gov | High atom economy; avoids pre-functionalization; catalyst-dependent. |

| Kolbe-Schmitt Reaction | Electrophilic substitution of a phenoxide with CO2. | High temperature (130–280°C), high CO2 pressure (20–100 atm). nih.gov | Well-established for phenols; harsh conditions; limited to ortho position. |

| Friedel-Crafts Type | Lewis acid-promoted carboxylation. | AlCl3/Al, CO2. nih.gov | Uses common reagents; selectivity can be poor for alkylbenzenes. |

| Photochemical Carboxylation | Light-induced carboxylation. | UV light, photosensitizer, CO2. rsc.org | Mild conditions; can proceed via different mechanisms. |

Multi-Step Synthesis Sequences Involving the Benzyloxy Moiety

Sequential Functionalization from Ortho-Substituted Toluene Derivatives

A robust and highly controlled synthesis of this compound can be achieved through a multi-step sequence starting from readily available ortho-substituted toluene derivatives. A common and logical starting material is 2-methyl-6-nitrobenzoic acid or its corresponding ester. google.com

This synthetic route involves a series of standard organic transformations:

Reduction of the Nitro Group : The sequence begins with the reduction of the nitro group on the starting material to an amino group. This is typically accomplished via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen pressure, yielding 2-amino-6-methylbenzoic acid. google.com

Diazotization : The resulting amino group is then converted into a diazonium salt. This is achieved by reacting the aminobenzoic acid with a diazotizing agent like nitroso sulfuric acid or an alkyl nitrite (B80452) at low temperatures (typically 0–5°C). google.com The diazonium salt is a versatile intermediate.

Hydrolysis : The diazonium salt is subsequently hydrolyzed to a hydroxyl group by heating in an aqueous acidic solution. This step produces the key intermediate, 2-hydroxy-6-methylbenzoic acid.

Benzylation : Finally, the benzyloxy group is introduced by etherifying the phenolic hydroxyl group. This is discussed in the following section.

Table 3: Multi-Step Synthesis from a Toluene Derivative

| Step | Starting Material | Transformation | Reagents | Product |

| 1 | 2-Methyl-6-nitrobenzoic acid | Nitro group reduction | H2, Pd/C or Pt/C catalyst. google.com | 2-Amino-6-methylbenzoic acid |

| 2 | 2-Amino-6-methylbenzoic acid | Diazotization | Nitroso sulfuric acid or alkyl nitrite, 0-5°C. google.com | Diazonium salt intermediate |

| 3 | Diazonium salt intermediate | Hydrolysis | Heat, aqueous acid. | 2-Hydroxy-6-methylbenzoic acid |

Incorporation of the Benzyloxy Group at Intermediate Synthetic Stages

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. This group often serves as a protecting group for a phenol, which can be removed later via hydrogenolysis if needed. wikipedia.org The incorporation is typically achieved via a Williamson ether synthesis on a phenolic intermediate, such as 2-hydroxy-6-methylbenzoic acid, which is generated as described in the previous section.

The reaction involves deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide. Common bases used for this purpose include potassium carbonate or potassium hydroxide (B78521). prepchem.comnih.gov The resulting phenoxide is then reacted with a benzylating agent, most commonly benzyl bromide or benzyl chloride. prepchem.comnih.gov The reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or ethanol (B145695) under reflux conditions to drive the substitution reaction to completion. nih.gov For instance, the synthesis of 3,5-bis(benzyloxy)benzoic acid is achieved by reacting methyl 3,5-dihydroxybenzoate (B8624769) with benzyl bromide in the presence of potassium carbonate in refluxing acetonitrile. nih.gov A similar strategy, reacting 2-fluoro-4-hydroxy-benzoic acid with benzyl chloride and potassium hydroxide in ethanol, is used to prepare 2-fluoro-4-benzyloxybenzoic acid. prepchem.com

Methodological Refinements and Green Chemistry Considerations in Synthesis

Catalytic Systems for Efficient Transformations

Modern synthetic chemistry places a strong emphasis on the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of this compound and its intermediates can benefit from several catalytic systems.

As mentioned, direct C-H carboxylation relies on catalysts, with gold and rhodium-based systems being at the forefront of research for their ability to functionalize arenes directly with CO2, offering a more atom-economical and greener route compared to stoichiometric methods. nih.gov The use of CO2 as a C1 feedstock is itself a major goal of green chemistry. google.com

In the multi-step synthesis pathway, catalytic hydrogenation is a key step. The use of heterogeneous catalysts like palladium on carbon (Pd/C) is standard for the reduction of nitro groups. google.com These catalysts are highly efficient, can often be recovered and reused, and the reaction typically produces water as the only byproduct, aligning with green chemistry principles. wjpmr.com

Furthermore, industrial processes for producing benzoic acid derivatives from toluenes often use catalytic oxidation. For example, the oxidation of p-xylene (B151628) to terephthalic acid is achieved using cobalt or manganese naphthenate catalysts. wikipedia.orgwikipedia.org While not a direct route to the target compound, this highlights the importance of catalysis in the large-scale production of related aromatic acids. The development of continuous flow reactors also represents a methodological refinement that can enhance the safety and efficiency of these chemical processes. scispace.com

Table 4: Catalytic Systems in the Synthesis of Benzoic Acid Derivatives

| Reaction Type | Catalyst | Purpose | Green Chemistry Aspect |

| Direct C-H Carboxylation | (IPr)AuOH, Rhodium complexes. nih.gov | Direct introduction of the carboxyl group onto the aromatic ring. | High atom economy, use of CO2 as a reagent. nih.gov |

| Nitro Group Reduction | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C). google.com | Conversion of a nitro group to an amine. | High efficiency, catalyst can be recycled, clean byproduct (water). wjpmr.com |

| Aromatic Oxidation | Cobalt or Manganese naphthenates. wikipedia.org | Oxidation of a methyl group to a carboxylic acid. | Catalytic process for feedstock conversion. |

Solvent Selection and Reaction Medium Engineering

The choice of solvent is paramount in the synthesis of this compound, as it influences reaction rates, yields, and impurity profiles. The key synthetic step, the O-benzylation of a precursor like 2-hydroxy-6-methylbenzoic acid, is typically an SN2 reaction. The selection of an appropriate solvent is critical for facilitating this transformation.

Polar aprotic solvents are generally preferred for this type of Williamson ether synthesis. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are effective because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity. The choice among these depends on the required reaction temperature and the solubility of the reactants. For instance, a synthesis involving the reaction of a hydroxyl group with benzyl bromide in the presence of potassium carbonate is effectively carried out in anhydrous acetone at reflux temperature.

For synthetic routes that may involve the formation of an organometallic intermediate, such as a Grignard reagent from a halogenated precursor, the choice of solvent is strictly limited to aprotic and non-acidic options. Tetrahydrofuran (THF) is a common solvent for Grignard reactions because it effectively solvates the magnesium species. The subsequent carboxylation with CO₂ gas is also performed in the same medium.

Table 1: Comparison of Common Solvents for O-Benzylation Reaction

| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |

| Acetone | Polar Aprotic | 56 | 21 | Good solubility for many organic compounds; lower boiling point allows for easy removal. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Excellent for organometallic intermediates; lower polarity than other aprotics. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | High boiling point allows for higher reaction temperatures; excellent solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | High boiling point and strong solvating ability; can accelerate SN2 reactions significantly. |

Process Optimization for Scalability and Yield Enhancement

Optimizing the synthesis of this compound for large-scale production requires careful control over reaction parameters to maximize yield and minimize the formation of byproducts. Key areas for optimization include temperature control, reagent stoichiometry, and the use of catalytic systems.

Temperature is a critical parameter. For instance, in related preparations, methylation reactions are precisely maintained between 30-45 °C, while subsequent hydrolysis steps are performed at higher temperatures of 80-100 °C to ensure complete reaction. Such control is vital for scalability as it prevents side reactions and ensures a consistent product profile.

The use of phase-transfer catalysis (PTC) represents a significant process optimization for ether synthesis. In a reaction involving a solid base (like potassium carbonate) and an organic substrate dissolved in a nonpolar solvent, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can dramatically increase the reaction rate. The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the benzyl halide. This technique avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents, making the process more cost-effective and scalable.

Further optimization can be achieved by controlling the stoichiometry of the reagents. For example, in a synthesis of a related methoxy-benzoic acid, the molar ratio of the raw material to the alkylating agent (dimethyl sulfate) was optimized to between 1:1.3 and 1:2.20 to achieve high conversion.

Table 2: Key Parameters for Process Optimization

| Parameter | Objective | Typical Conditions/Ranges | Rationale |

| Temperature | Maximize rate, minimize byproducts | Benzylation: 50-60 °C; Hydrolysis: 80-100 °C | Balances reaction kinetics against the stability of reactants and products. |

| Reagent Ratio | Ensure complete conversion | Hydroxyl compound to Benzyl halide: ~1:1.1 | A slight excess of the electrophile can drive the reaction to completion. |

| Catalyst Loading | Enhance reaction rate | Phase-Transfer Catalyst: 1-5 mol% | Optimizes rate enhancement versus cost and potential purification challenges. |

| Reaction Time | Achieve maximum yield | Monitored by HPLC until <0.5% starting material remains | Ensures the reaction proceeds to completion without degrading the product. |

Advanced Purification Techniques in Synthetic Sequences

The purity of the final this compound product is highly dependent on the purification methods employed, both for the final compound and for key intermediates. A multi-step purification strategy is often the most effective for achieving high purity suitable for advanced applications.

One advanced strategy involves the purification of a key intermediate. For example, if the synthesis proceeds through a methyl ester intermediate (methyl 2-(benzyloxy)-6-methylbenzoate), this ester can be purified by vacuum distillation. This step removes non-volatile impurities before the final hydrolysis. A subsequent simple hydrolysis of the highly purified ester, followed by acidification and filtration, can yield the final carboxylic acid product with very high purity (>99.5%), often without the need for a final recrystallization step.

The primary purification method for the final solid acid is recrystallization . The selection of an appropriate solvent system is crucial. An ideal solvent will dissolve the compound and impurities at an elevated temperature and allow the desired compound to crystallize upon cooling, leaving the impurities in the solution. Common solvent systems for benzoic acid derivatives include ethanol/water, toluene, or mixtures of ethyl acetate (B1210297) and a nonpolar solvent like hexane.

A robust and scalable technique for purifying carboxylic acids is acid-base extraction . The crude product can be dissolved in an organic solvent like ethyl acetate and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer, leaving neutral organic impurities behind in the organic layer. The aqueous layer is then separated and re-acidified with a mineral acid like HCl, causing the pure carboxylic acid to precipitate out of the solution. The solid product is then collected by filtration, washed with water to remove residual salts, and dried. This method is highly effective at removing non-acidic impurities.

Table 3: Comparison of Purification Techniques

| Technique | Stage of Application | Principle | Advantages |

| Vacuum Distillation | Intermediate (e.g., Ester) | Separation based on boiling point differences under reduced pressure. | Highly effective for removing non-volatile or significantly different boiling point impurities; leads to very pure final product. |

| Recrystallization | Final Product | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can yield highly crystalline, very pure material; effective for removing closely related impurities. |

| Acid-Base Extraction | Final Product | Exploits the acidic nature of the carboxylic group to move it between aqueous and organic phases. | Highly scalable and efficient for removing neutral or basic impurities. |

| Column Chromatography | Intermediate or Final Product | Separation based on differential adsorption of compounds to a stationary phase. | Capable of separating very similar compounds; often used for small-scale or very high-purity requirements. |

Chemical Reactivity and Transformational Chemistry of 2 Benzyloxy 6 Methylbenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of 2-(benzyloxy)-6-methylbenzoic acid can undergo several characteristic reactions, including esterification and reduction.

Esterification Reactions

Esterification of this compound can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the use of a modified montmorillonite (B579905) K10 clay activated with orthophosphoric acid serves as an efficient solid acid catalyst for the esterification of substituted benzoic acids with alcohols like methanol (B129727) and benzyl (B1604629) alcohol, often proceeding in high yields without the need for a solvent. ijstr.org Another method employs 2-benzyloxy-1-methylpyridinium triflate, which, when mediated by triethylamine (B128534) (Et3N), facilitates the esterification of carboxylic acids. nih.gov This method is notable for its chemoselectivity, as it does not affect other sensitive functional groups. nih.gov

The reaction conditions for esterification can vary. For example, a method for preparing benzoic acid esters involves a stepwise temperature increase up to 240-250°C in the presence of a metal-containing catalyst and an aromatic solvent. google.com The molar ratio of benzoic acid to alcohol is typically in the range of 1:1 to 3:1. google.com

| Reactant | Reagent/Catalyst | Conditions | Product | Reference |

| This compound | Alcohol, Acid Catalyst | Varies | 2-(Benzyloxy)-6-methylbenzoate ester | ijstr.org |

| Carboxylic Acids | 2-Benzyloxy-1-methylpyridinium triflate, Et3N | Not specified | Benzyl Esters | nih.gov |

| Benzoic Acid | Monohydric or Polyhydric Alcohols, Metal Catalyst | Stepwise temperature increase to 240-250°C | Benzoic Acid Ester | google.com |

Reduction to Corresponding Alcohol or Aldehyde Derivatives

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 2-(benzyloxy)-6-methylbenzyl alcohol, or to the aldehyde, 2-(benzyloxy)-6-methylbenzaldehyde. The reduction of carboxylic acids to alcohols typically requires strong reducing agents.

A related transformation is the reduction of the analogous compound, 2-methyl-6-nitrobenzoic acid, which can be reduced to 2-amino-6-methylbenzoic acid using hydrogen gas and a palladium on carbon or platinum on carbon catalyst at temperatures between 60-90°C and hydrogen pressures of 0.5-1.5 MPa. google.com While this is not a direct reduction of the carboxylic acid, it demonstrates a common reduction strategy used on related benzoic acid derivatives.

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality and can be removed through several methods, most notably hydrogenolysis and oxidative cleavage.

Hydrogenolytic Deprotection (Debenzylation) to the Corresponding Hydroxybenzoic Acid

Hydrogenolytic debenzylation is a common method for cleaving benzyl ethers to yield the corresponding alcohol and toluene (B28343). organic-chemistry.orgyoutube.com This reaction is typically carried out using catalytic hydrogenation. organic-chemistry.org

The success of hydrogenolytic debenzylation is highly dependent on the choice of catalyst and reaction conditions. Palladium on activated carbon (Pd/C) is a widely used catalyst for this transformation. youtube.comnih.gov For instance, 10% Pd/C under a hydrogen atmosphere is a standard condition. nih.gov However, in some cases, this catalyst may not be sufficient, and stronger catalysts like 20% palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, are required. nih.gov

The reaction is often performed in a polar solvent such as ethanol (B145695). nih.govsigmaaldrich.com The temperature can range from room temperature to elevated temperatures, such as 60°C, and hydrogen pressure can be from atmospheric pressure to higher pressures. nih.govgoogle.com The addition of an acid, like acetic acid, can sometimes be beneficial or even necessary for the reaction to proceed. sigmaaldrich.com

| Substrate | Catalyst | Conditions | Product | Reference |

| N-Boc, N-Benzyl protected aminopyridinomethylpyrrolidine | 10% Pd/C | H₂, room temperature | Starting material recovered | nih.gov |

| N-Boc, N-Benzyl protected aminopyridinomethylpyrrolidine | 20% Pd(OH)₂/C | H₂, 60°C, 24h | Deprotected product (<10% yield) | nih.gov |

| Benzyl Ethers | Pd/C | H₂ | Alcohol and Toluene | organic-chemistry.orgyoutube.com |

| 5-Benzyloxyindole | Pd(0) EnCatTM 30NP | Cyclohexene, EtOH, Acetic Acid, 85°C | 5-Hydroxyindole | sigmaaldrich.com |

Oxidative Cleavage of the Benzyl Ether

An alternative to hydrogenolysis for the removal of the benzyl protecting group is oxidative cleavage. This method can be advantageous when the substrate contains functional groups that are sensitive to reduction. mpg.de

Several oxidizing agents can effect the cleavage of benzyl ethers. One such reagent is 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which cleaves benzylic ethers in wet acetonitrile (B52724) at room temperature to give the corresponding aromatic aldehydes and alcohols. organic-chemistry.org Another effective reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be used under photoirradiation to cleave benzyl ethers. organic-chemistry.orgmpg.de Ozone has also been employed for the oxidative removal of benzyl ether protective groups. organic-chemistry.org The reaction with ozone yields a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.org

| Substrate | Reagent | Conditions | Products | Reference |

| Benzylic Ethers | 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Wet MeCN, room temperature | Aromatic aldehydes and alcohols | organic-chemistry.org |

| Benzyl Ethers | DDQ | Photoirradiation | Cleaved benzyl ether | organic-chemistry.orgmpg.de |

| Benzyl Ethers | Ozone | Mild conditions | Benzoic ester, benzoic acid, and corresponding alcohol | organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the aromatic core of this compound towards substitution reactions is governed by the electronic properties of its three substituents: the benzyloxy group (-OCH₂Ph), the methyl group (-CH₃), and the carboxylic acid group (-COOH). In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, and the reaction is facilitated by electron-donating groups (activating groups) and directed by them. masterorganicchemistry.commasterorganicchemistry.com Conversely, nucleophilic aromatic substitution (NAS) typically requires strong electron-withdrawing groups to make the ring susceptible to attack by a nucleophile. chemistrysteps.commasterorganicchemistry.com

The benzyloxy and methyl groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. The activating nature of the benzyloxy group stems from the lone pairs on the oxygen atom, which can be delocalized into the ring through resonance. The methyl group is activating through an inductive effect. In contrast, the carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. youtube.com

Regioselectivity in Further Functionalization of the Aromatic Core

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the combined directing effects of the existing substituents.

Benzyloxy Group (-OCH₂Ph) at C2: This is a strong activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Methyl Group (-CH₃) at C6: This is a weak activating group and also directs incoming electrophiles to its ortho (C5) and para (C4) positions.

Carboxylic Acid Group (-COOH) at C1: This is a deactivating group and directs incoming electrophiles to the meta (C3 and C5) positions.

The positions on the ring are influenced as follows:

C3: Directed by the benzyloxy group (ortho) and the carboxylic acid group (meta).

C4: Directed by the methyl group (para).

C5: Directed by the benzyloxy group (para), the methyl group (ortho), and the carboxylic acid group (meta).

The C5 position is strongly activated by the synergistic directing effects of both the powerful benzyloxy (para) and the methyl (ortho) activating groups, as well as being a meta position to the deactivating carboxyl group. The C3 position is also activated by the ortho effect of the benzyloxy group. The C4 position is activated only by the methyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, followed by the C3 position. Steric hindrance from the adjacent methyl and benzyloxy groups might slightly influence the reaction rates and product distribution.

| Position | Directing Effect from -OCH₂Ph (C2) | Directing Effect from -CH₃ (C6) | Directing Effect from -COOH (C1) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Activating) | - | Meta (Deactivating) | Possible site of substitution |

| C4 | - | Para (Activating) | - | Less likely site of substitution |

| C5 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Major site of substitution |

Reactions of the Methyl Group (e.g., Radical Bromination)

The methyl group attached to the benzene ring is a "benzylic" position and is susceptible to free radical reactions, such as radical bromination. masterorganicchemistry.com This type of reaction, often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile), allows for the selective functionalization of the methyl group without affecting the aromatic ring itself.

A common reagent for this transformation is N-bromosuccinimide (NBS). The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. In the case of this compound, the methyl group at C6 can be converted into a bromomethyl group (-CH₂Br).

A related process has been described for the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate (B103136) and hydrobromic acid in the presence of light, which yields 2-bromomethyl-6-methyl-benzoic acid. google.com A similar strategy could be applied to this compound. The resulting 2-(benzyloxy)-6-(bromomethyl)benzoic acid is a valuable intermediate, as the bromomethyl group can be further transformed through nucleophilic substitution reactions.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Light/AIBN | 2-(Benzyloxy)-6-(bromomethyl)benzoic acid | Free Radical Bromination |

| 2,6-Dimethylbenzoic acid | NaBrO₃, HBr, light | 2-Bromomethyl-6-methyl-benzoic acid | Radical Bromination google.com |

Derivatization Strategies for Structural Diversification

The carboxylic acid functional group in this compound is a key site for a wide range of derivatization reactions, allowing for significant structural diversification. These transformations are fundamental in synthetic organic chemistry for creating libraries of related compounds.

Synthesis of Amide Derivatives

Amides are commonly synthesized from carboxylic acids via reaction with ammonia (B1221849) or primary/secondary amines. libretexts.org The direct reaction is often slow and requires high temperatures, so coupling agents are typically employed to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (HOSu) to form an active ester intermediate. google.com

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an amine to form the corresponding amide. libretexts.orgrsc.org This two-step approach is very effective. For instance, treatment of this compound with thionyl chloride would yield 2-(benzyloxy)-6-methylbenzoyl chloride, which upon reaction with a desired amine, would produce the target amide. libretexts.org Studies have reported the synthesis of various amide derivatives from substituted benzoic acids for different applications. nih.govnih.gov

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Direct Coupling | Amine (R-NH₂), Coupling Agent (e.g., EDC, DCC) | Activated Ester | One-pot procedure, mild conditions. google.com |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 2-(Benzyloxy)-6-methylbenzoyl chloride | Highly reactive intermediate, suitable for less reactive amines. libretexts.org |

Formation of Anhydrides and Acyl Halides

Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive and versatile intermediates in organic synthesis. libretexts.org They are readily prepared from carboxylic acids. The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orggoogle.com Oxalyl chloride ((COCl)₂) is another effective reagent. These reactions convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by the halide ion. For this compound, this reaction would produce 2-(benzyloxy)-6-methylbenzoyl chloride.

Anhydrides: Acid anhydrides can be formed from carboxylic acids, typically through dehydration. wikipedia.org Symmetrical anhydrides can be prepared by heating the carboxylic acid to drive off water, or more commonly, by reacting the carboxylic acid with a dehydrating agent like acetic anhydride. wikipedia.org Another method involves reacting a carboxylate salt with an acyl chloride. wikipedia.org For this compound, reaction with a reagent such as trifluoroacetic anhydride (TFAA) or using a coupling agent known to promote anhydride formation could yield the corresponding symmetric anhydride, bis(2-(benzyloxy)-6-methylbenzoic) anhydride. Aromatic carboxylic anhydrides are useful acylating agents in their own right. tcichemicals.comnih.gov

| Derivative | Typical Reagents | Product |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) libretexts.org | 2-(Benzyloxy)-6-methylbenzoyl chloride |

| Symmetric Anhydride | Dehydrating agent (e.g., Acetic Anhydride) wikipedia.org | bis(2-(Benzyloxy)-6-methylbenzoic) anhydride |

Mechanistic Studies and Reaction Pathway Elucidation

Mechanistic Insights into Grignard Reactions in Benzoic Acid Synthesis

The synthesis of benzoic acid derivatives often employs the Grignard reaction, a powerful tool for carbon-carbon bond formation. ucalgary.cayoutube.com The general mechanism for the synthesis of benzoic acid involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with carbon dioxide. youtube.comucalgary.ca This process is initiated by the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. ucalgary.cayoutube.comucalgary.ca This attack forms a magnesium carboxylate salt as an intermediate. youtube.com Subsequent acidification of this salt in an aqueous work-up step protonates the carboxylate to yield the final benzoic acid product. ucalgary.cayoutube.comucalgary.ca

A critical aspect of performing Grignard reactions is the stringent requirement for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of the corresponding hydrocarbon and destruction of the reagent. ucalgary.cagmu.edugmu.edu

The formation of the Grignard reagent itself involves the insertion of magnesium metal into a carbon-halogen bond, a reaction that can be sensitive to the steric and electronic nature of the substituents on the aromatic ring. youtube.comgmu.edu In the case of synthesizing a precursor to 2-(benzyloxy)-6-methylbenzoic acid, the starting aryl halide would possess ortho-substituents that could sterically hinder the approach to the magnesium surface, potentially affecting the rate of Grignard reagent formation.

A common side reaction in Grignard synthesis is the formation of biphenyl (B1667301) derivatives through a coupling reaction, which can be minimized by controlling reaction conditions. ucalgary.ca

Understanding Regioselectivity in Alkylation and Subsequent Functionalization Reactions

Regioselectivity is a critical consideration in the synthesis and functionalization of substituted benzoic acids like this compound. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the position of subsequent chemical modifications.

Subsequent functionalization reactions on the this compound molecule will also be governed by the directing influence of the three substituents. The interplay between the ortho, para-directing benzyloxy group and the ortho, para-directing methyl group, along with the meta-directing carboxylic acid group, will determine the outcome of electrophilic aromatic substitution reactions.

Studies on related heterocyclic systems, such as indazoles, have shown that steric and electronic factors, as well as the choice of base and solvent, can significantly influence the regiochemical outcome of N-alkylation reactions. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to provide excellent N-1 regioselectivity in the alkylation of certain indazole derivatives. beilstein-journals.org These principles can be extrapolated to understand and control the regioselectivity in the alkylation of the carboxyl or other functional groups that might be introduced onto the this compound scaffold. Furthermore, the use of removable directing groups, such as the benzoxazole (B165842) moiety in the α-alkylation of amines, highlights strategies that can be employed to achieve high regioselectivity in functionalization reactions. nih.gov

Kinetic and Thermodynamic Aspects of Benzyloxy Group Manipulation

Deprotection of benzyl (B1604629) ethers is often achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org This method is generally efficient but can be limited by the presence of other functional groups that are sensitive to hydrogenation. nih.gov

Alternative methods for benzyl group cleavage involve oxidative or acidic conditions. Oxidative deprotection can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or through ozonolysis. organic-chemistry.orgorganic-chemistry.org The reaction with DDQ is believed to proceed via a single electron transfer mechanism, favored by electron-donating groups on the benzyl ring. organic-chemistry.org Ozonolysis provides a mild method for cleaving benzyl ethers, yielding benzoic esters and benzoic acid as byproducts, which can be subsequently removed. organic-chemistry.org

Acid-catalyzed deprotection, using strong acids like BCl₃, is another effective method. researchgate.net The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by cleavage of the carbon-oxygen bond. The choice of scavenger, such as pentamethylbenzene, can be crucial for trapping the resulting benzyl cation and preventing side reactions. researchgate.net

The thermodynamic stability of the benzyloxy group is relatively high, making it a robust protecting group. However, the kinetic accessibility of its cleavage pathways allows for its removal under specific conditions, often with high chemoselectivity. organic-chemistry.orgresearchgate.net

| Deprotection Method | Reagents | Key Mechanistic Feature | Ref |

| Catalytic Hydrogenation | Pd/C, H₂ | Heterogeneous catalysis, hydrogenolysis | organic-chemistry.org |

| Oxidative Deprotection | DDQ | Single electron transfer | organic-chemistry.org |

| Ozonolysis | O₃, then NaOMe | Oxidative cleavage | organic-chemistry.org |

| Acid-Catalyzed Cleavage | BCl₃, cation scavenger | Lewis acid-assisted C-O bond cleavage | researchgate.net |

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. Methods such as Density Functional Theory (DFT) can provide detailed insights into the energetics of reaction pathways, including the structures of transition states and intermediates. nih.gov

For benzoic acid and its derivatives, computational studies have been employed to investigate various reactions. For example, DFT calculations have been used to study the oxidative coupling of benzoic acid with alkynes, successfully reproducing experimental results and elucidating the role of the oxidant in the catalytic cycle. nih.gov These studies revealed that the regioselectivity of the reaction was determined during the alkyne insertion step. nih.gov

Computational methods are also valuable for understanding the thermochemical properties of molecules. The G4 quantum-chemical method has been used to calculate gas-phase enthalpies of formation for benzoic acid derivatives, showing good agreement with experimental data. researchgate.net This information is crucial for understanding the kinetic and thermodynamic stability of these compounds.

Furthermore, emerging techniques like deep reinforcement learning are being developed to predict complex chemical reaction mechanisms without relying on large databases of known reactions. mit.edu These approaches use energy-based reward functions derived from computational chemistry to evaluate the feasibility of proposed mechanistic steps, offering a path towards automated mechanism prediction for new reactions. mit.edu

Studies on the reaction of benzoic acid with various radicals in the atmosphere have also utilized computational methods to calculate the rate constants of elementary reactions, providing valuable data for understanding reaction kinetics. nih.gov

| Computational Method | Application | Insights Gained | Ref |

| Density Functional Theory (DFT) | Oxidative coupling of benzoic acid | Elucidation of catalytic cycle and regioselectivity-determining step. | nih.gov |

| G4 Quantum-Chemical Method | Thermochemical properties | Accurate calculation of gas-phase enthalpies of formation. | researchgate.net |

| Deep Reinforcement Learning | Reaction mechanism prediction | Automated generation of plausible reaction mechanisms. | mit.edu |

| Transition State Theory | Radical reactions of benzoic acid | Calculation of rate constants for elementary reaction steps. | nih.gov |

Applications of 2 Benzyloxy 6 Methylbenzoic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

2-(Benzyloxy)-6-methylbenzoic acid is a bespoke chemical entity, valued in advanced organic synthesis for its unique structural arrangement. The presence of a carboxylic acid group, a methyl group, and a bulky benzyloxy group on the aromatic ring at specific positions (ortho to each other) provides a versatile platform for the construction of complex molecular architectures. This strategic placement of functional groups allows for a range of chemical transformations, making it a valuable starting material for diverse synthetic campaigns.

Precursor for Advanced Aromatic Systems

The structure of this compound lends itself to the synthesis of elaborate aromatic systems, including polycyclic and heterocyclic frameworks. By analogy with structurally similar compounds like 2-(4-methylphenoxymethyl)benzoic acid, it is conceivable that this compound could undergo intramolecular cyclization reactions to form dibenz[b,e]oxepin derivatives. researchgate.net Such tricyclic systems are of interest for their potential pharmacological activities, including antidepressant effects. researchgate.net

The synthetic strategy would likely involve the activation of the carboxylic acid group, for instance, by conversion to the corresponding acid chloride. This activated intermediate could then undergo an intramolecular Friedel-Crafts type reaction, where the benzyloxy group directs the acylation to a suitable position on the adjacent aromatic ring, leading to the formation of a new fused ring system. The specific conditions for such a cyclization would need to be carefully optimized to achieve the desired product in good yield.

Intermediate in the Synthesis of Complex Molecules and Analogues

The utility of this compound as an intermediate extends to the synthesis of a variety of complex molecules and their analogues. The differential reactivity of its functional groups can be exploited to introduce further complexity in a stepwise manner. For instance, the carboxylic acid can be converted to an amide, ester, or ketone, while the benzylic ether offers a stable protecting group for the phenolic oxygen that can be removed under specific conditions to reveal a reactive hydroxyl group.

A notable example of a related compound's application is seen in the synthesis of chromane (B1220400) derivatives from 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. mdpi.com These chromane scaffolds are being investigated as potential inhibitors of salicylate (B1505791) synthase in Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com This suggests that this compound could similarly serve as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity. The synthesis would involve leveraging the existing functionalities to build the target molecular framework.

Utility in Medicinal Chemistry as a Synthetic Scaffold

In the realm of medicinal chemistry, the core structure of a molecule, or its scaffold, is of paramount importance as it provides the three-dimensional framework upon which pharmacophoric elements are displayed. The this compound scaffold is a promising starting point for the design and synthesis of new therapeutic agents.

Foundation for Pharmacophore Development through Chemical Modification

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure provides several points for chemical modification to develop a desired pharmacophore.

The benzyloxy group itself can be a key pharmacophoric element, as seen in a variety of biologically active compounds. The phenyl ring of the benzyloxy moiety can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site. Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation. The carboxylic acid and methyl groups can be modified to fine-tune the molecule's solubility, lipophilicity, and electronic properties, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Precursor for Compounds Designed for Specific Molecular Target Interactions

The this compound scaffold can be elaborated to create compounds that are targeted to interact with specific biological molecules, such as enzymes or receptors. For example, the related compound, 2-hydroxy-6-methylbenzoic acid, is a known precursor to a number of antibiotic and anticancer agents. naturalproducts.net This underscores the potential of the 6-methylbenzoic acid core in the development of bioactive compounds.

By analogy, derivatives of this compound could be designed as enzyme inhibitors. For instance, the carboxylic acid group could act as a mimic of a substrate's carboxylate, binding to the active site of an enzyme. The benzyloxy and methyl groups could then be tailored to occupy specific pockets within the enzyme's binding site, thereby enhancing the compound's potency and selectivity. Research on 2-acetoxy-6-methylbenzoic acid (6-methylaspirin) has provided insights into how the substitution pattern on the benzoic acid ring influences its interaction with biological targets. researchgate.net

Contributions to Material Science and Specialty Chemicals

While direct applications of this compound in material science are not extensively documented, the structural motifs present in the molecule suggest its potential utility in this field. Benzoic acid derivatives are known to be used in the synthesis of polymers and other materials. The presence of the benzyloxy group could be exploited to introduce specific properties into a material, such as altered thermal stability or solubility.

For instance, the related compound 2-(o-tolyloxy)benzoic acid is recognized as an important intermediate in the synthesis of the biaryl moiety, a recurring motif in polymeric materials and ligands. naturalproducts.net This suggests that this compound could similarly be explored as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties. The bulky benzyloxy group could influence the packing of polymer chains, leading to materials with unique mechanical or optical characteristics.

Furthermore, the synthesis of specialty chemicals, such as those used in the agrochemical industry, often relies on bespoke building blocks. The synthesis of the pesticide metrafenone, for example, utilizes 2-methoxy-6-methylbenzoic acid as a key intermediate. google.com This highlights the potential for derivatives of 2-methylbenzoic acid, including the benzyloxy analogue, to serve as valuable precursors in the production of high-value specialty chemicals.

Synthesis of Monomers for Polymer Applications

The structure of this compound lends itself to the synthesis of specialized monomers for creating high-performance polymers like polyesters and polyamides. The carboxylic acid group provides a reactive site for polymerization, while the benzyloxy and methyl groups can be strategically manipulated to impart desired properties to the resulting polymer.

The general approach to utilizing this compound as a monomer precursor involves the transformation of its carboxylic acid group into a more reactive species, such as an acid chloride or an ester. This activated form can then undergo polycondensation reactions with suitable co-monomers, such as diols or diamines, to form the polymer backbone.

For instance, the conversion of this compound to its corresponding acid chloride would create a highly reactive monomer. This could then be reacted with a diol in a polycondensation reaction to yield a polyester (B1180765). The bulky benzyloxy group in each monomer unit would likely result in a polymer with a high glass transition temperature and amorphous character, due to the disruption of chain packing.

A key feature of using this compound is the potential for debenzylation after polymerization. The benzyloxy group can be cleaved under specific conditions, such as catalytic hydrogenation, to reveal a hydroxyl group. This post-polymerization modification would transform the initial polyester into a functionalized polymer containing phenolic hydroxyl groups. These groups can serve as sites for further chemical modifications, such as cross-linking or grafting, to fine-tune the polymer's properties for specific applications.

| Monomer Type | Polymerization Partner | Resulting Polymer | Potential Post-Polymerization Modification | Anticipated Polymer Properties |

| 2-(Benzyloxy)-6-methylbenzoyl chloride | Diol (e.g., Bisphenol A) | Polyester | Debenzylation to reveal phenolic -OH | High thermal stability, amorphous nature |

| This compound | Diamine (e.g., Hexamethylenediamine) | Polyamide | Debenzylation to reveal phenolic -OH | Enhanced solubility, potential for hydrogen bonding |

Table 1: Potential Polymerization Schemes Involving this compound Derivatives

The synthesis of monomers from this benzoic acid derivative allows for the creation of polymers with tailored architectures and functionalities, opening avenues for materials with advanced thermal, mechanical, and chemical properties.

Precursor for Liquid Crystal Systems (based on analogous structures)

While specific studies on the liquid crystalline properties of direct derivatives of this compound are not extensively documented in publicly available literature, the fundamental structure of this compound is analogous to molecules known to form liquid crystals. Benzoic acid derivatives are a well-established class of mesogens, the fundamental units of liquid crystals. nih.gov The rod-like shape of these molecules, often enhanced by the presence of two or more aromatic rings, is a key factor in the formation of calamitic (rod-like) liquid crystal phases. nih.govdocbrown.info

For a derivative of this compound to exhibit liquid crystalline behavior, it would likely need to be chemically modified to enhance its aspect ratio and introduce appropriate intermolecular interactions. One common strategy is the esterification of the carboxylic acid with a phenolic compound that itself contains a long alkyl or alkoxy chain. This would elongate the molecule and introduce the necessary flexibility at one end.

For example, esterification with 4-cyanophenol or a 4-alkoxyphenol could lead to a molecule with a more pronounced rod-like shape and the potential for dipole-dipole interactions or van der Waals forces that favor the formation of ordered, yet fluid, liquid crystalline phases. The bulky benzyloxy group might influence the type of liquid crystal phase formed, potentially leading to tilted smectic phases or frustrated nematic phases.

| Analogous Benzoic Acid Derivative | Modification | Resulting Structure Type | Key Feature for Liquid Crystallinity | Potential Liquid Crystal Phase |

| 4-Alkoxybenzoic acids | Dimerization via hydrogen bonding | Supramolecular rod-like dimer | Elongated, rigid core with terminal flexible chains | Nematic, Smectic |

| 4-((4-Pentenyloxy)benzoate) esters | Esterification with substituted hydroquinones | Extended aromatic core | Increased length-to-breadth ratio | Nematic, Smectic docbrown.info |

Table 2: Liquid Crystal Systems Based on Analogous Benzoic Acid Structures

The study of analogous structures suggests that with appropriate chemical modification, derivatives of this compound could be promising candidates for the development of new liquid crystalline materials. Further research into the synthesis and characterization of such derivatives would be necessary to fully explore their potential in this field.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthesis Routes for Chiral Derivatives

The introduction of chirality into molecular frameworks is a cornerstone of modern pharmaceutical and materials science. While 2-(Benzyloxy)-6-methylbenzoic acid is itself achiral, its structure presents multiple opportunities for the creation of chiral derivatives through stereoselective reactions. Future research will likely focus on developing synthetic routes that can control the three-dimensional arrangement of atoms with high precision.

Key areas of exploration include:

Asymmetric Hydrogenation: The existing synthesis of related compounds sometimes involves a hydrogenation step to remove the benzyl (B1604629) protecting group. google.com Future strategies could employ chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral ligands, to perform asymmetric hydrogenation on a derivative of the molecule, thereby creating a stereocenter.

Chiral Phase-Transfer Catalysis: Functionalization of the aromatic ring or the methyl group could be achieved using chiral phase-transfer catalysts to introduce new substituents stereoselectively.

Enantioselective Functionalization: Research into methods that can selectively functionalize one of the prochiral faces of the aromatic ring or the benzylic position will be crucial. This could involve directed metalation using chiral lithium amide bases or other advanced organometallic techniques.

The successful development of these routes would provide access to a new library of chiral building blocks derived from this compound, significantly expanding their potential in asymmetric synthesis.

Integration with Flow Chemistry and Continuous Processing Techniques

The paradigm of chemical manufacturing is shifting from traditional batch-wise production to continuous flow processes. rsc.org This transition is motivated by numerous advantages, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for automation. researchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry.

Potential Implementations:

| Reaction Step | Batch Processing Challenges | Flow Chemistry Advantages |

| Grignard Formation | Highly exothermic, potential for localized overheating and side reactions. | Superior temperature control in microreactors, minimizing thermal decomposition and improving safety. |

| Carboxylation | Inefficient gas-liquid mixing of CO2, leading to lower yields. | High-pressure, high-surface-area reactors enable efficient gas dissolution and reaction. |

| Hydrogenation | Handling of flammable hydrogen gas under pressure in large vessels poses significant safety risks. | Use of packed-bed catalyst reactors (PFRs) with small headspaces drastically improves safety and catalyst efficiency. researchgate.net |

| Work-up & Extraction | Large volumes of solvents, cumbersome liquid-liquid extractions. | Integration of in-line extraction and purification modules allows for a seamless, automated process with reduced solvent waste. nih.gov |

By converting multi-step batch syntheses into a single, integrated continuous flow system, researchers can achieve higher throughput and purity while minimizing manual handling and the footprint of the manufacturing plant. researchgate.net This approach is particularly advantageous when dealing with highly potent or hazardous intermediates. researchgate.net

Catalytic Strategies for Sustainable and Efficient Synthesis

Sustainability in chemical synthesis necessitates a move away from stoichiometric reagents towards more efficient and recyclable catalytic methods. The synthesis of this compound involves several reaction types that can be optimized using modern catalytic strategies.

Future research will likely focus on:

Replacing Traditional Reagents: For instance, the Grignard reaction, a classical method to form the carboxylic acid group google.com, could be replaced by palladium-catalyzed carbonylation reactions that may offer milder conditions and broader functional group tolerance.

Advanced Hydrogenation Catalysts: While palladium on carbon is a common catalyst for debenzylation google.com, research into more active and selective nanocatalysts or catalysts supported on novel materials could lead to lower catalyst loading, faster reaction times, and easier recovery.

C-H Activation: A forward-looking approach would involve the direct catalytic functionalization of C-H bonds on the aromatic rings or the methyl group. This would eliminate the need for pre-functionalized starting materials (like the halogenated precursor mentioned in some syntheses google.com), thereby shortening the synthetic route and reducing waste.

These catalytic innovations aim to improve the atom economy, reduce energy consumption, and minimize the environmental impact of the synthesis.

Exploration of Bio-catalytic Approaches for Specific Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. For a molecule like this compound, enzymes could provide a powerful tool for precise and selective modifications that are challenging to achieve with conventional chemistry.

Emerging Bio-catalytic Opportunities:

Selective Hydroxylation: Monooxygenases, such as the 2-hydroxybiphenyl-3-monooxygenase (HbpA), are capable of performing specific ortho-hydroxylation of phenolic compounds. tudelft.nl Similar enzymes could be engineered to selectively hydroxylate the aromatic rings of this compound, creating valuable poly-functionalized derivatives.

Enantioselective Transformations: Peroxygenases can catalyze a variety of transformations, including epoxidations and hydroxylations, with excellent enantiomeric excesses (>97%). tudelft.nl Applying these enzymes to derivatives of the target molecule could be a highly effective strategy for producing chiral products.

Overcoming Limitations: A significant challenge in biocatalysis is the low aqueous solubility of many organic substrates. tudelft.nl Future research will leverage innovative solutions like two-liquid phase systems (2LPS), where the substrate resides in an organic phase and is gradually partitioned to the aqueous enzyme phase, enhancing productivity. tudelft.nl Furthermore, to avoid the use of expensive cofactors like NAD(P)H, researchers are developing in-situ generation systems, such as photocatalytic methods to produce H2O2 for peroxygenases, or using formic acid esters as a source of reducing equivalents. tudelft.nl

The integration of biocatalysis represents a frontier in the synthesis of complex organic molecules, promising highly selective and sustainable routes to novel derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-6-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : A plausible route involves benzylation of 6-methylsalicylic acid (2-hydroxy-6-methylbenzoic acid, CAS 567-61-3 ) using benzyl bromide or chloride under alkaline conditions. For example, reacting the phenolic hydroxyl group with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at reflux (~60°C) .

- Data Consideration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization (e.g., ethanol/water). Yield optimization requires control of stoichiometry (1:1.2 molar ratio of phenol to benzyl bromide) and reaction time (~12–24 hours) .

Q. How can the purity of synthesized this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) and UV detection at 242–308 nm (based on analogous benzoic acid derivatives ).

- NMR : Confirm structure via ¹H NMR (expected signals: aromatic protons at δ 6.5–7.5 ppm, benzyloxy -OCH₂Ph at δ 4.8–5.1 ppm, methyl group at δ 2.3–2.5 ppm) .

- Melting Point : Compare with literature values (if available) or use differential scanning calorimetry (DSC) for novel compounds .

Q. What are the solubility properties of this compound in common solvents?

- Experimental Protocol : Test solubility in polar (water, ethanol) and non-polar solvents (ethyl acetate, DCM) using a stepwise dilution approach. For example, dissolve 10 mg in 1 mL solvent at 25°C with sonication. Benzoic acid derivatives typically show higher solubility in ethanol and DCM due to the benzyloxy group’s lipophilicity .

Advanced Research Questions

Q. How do competing side reactions (e.g., over-benzylation or ester formation) impact synthesis, and how can they be mitigated?

- Mechanistic Insight : Over-benzylation may occur if excess benzyl bromide is used, leading to di-substituted products. Ester formation is possible if carboxylic acid protection is not employed.

- Mitigation Strategies :

- Use a mild base (e.g., K₂CO₃ instead of NaOH) to minimize esterification .

- Introduce a temporary protecting group (e.g., methyl ester via methanol/H₂SO₄) for the carboxylic acid before benzylation, followed by hydrolysis .

Q. What computational methods can predict the reactivity of this compound in further functionalization (e.g., amidation)?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic acyl substitution. Focus on electron-withdrawing effects of the benzyloxy group on the carboxylic acid’s electrophilicity .

- Validation : Compare predicted activation energies with experimental kinetic data from reactions with amines (e.g., benzylamine in DMF at 80°C) .

Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?

- Experimental Design :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Expected Results : Acidic conditions (pH < 3) may hydrolyze the benzyloxy group to regenerate 6-methylsalicylic acid; alkaline conditions (pH > 10) could deprotonate the carboxylic acid, altering solubility .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for analogous compounds: How should researchers address this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.